Benzenesulfonamide, N-acetyl-N-[2-(4-methyl-benzenesulfonylamino)ethyl]-4-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-4-METHYL-N-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonamide with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with N-acetyl-2-aminoethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-4-METHYL-N-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-ACETYL-4-METHYL-N-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-ACETYL-4-METHYL-N-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)-N-{2-[[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL}BENZENESULFONAMIDE
- 4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE
- 4-METHYL-N-(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BUTYL)BENZENESULFONAMIDE
Uniqueness
N-ACETYL-4-METHYL-N-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O5S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]acetamide |
InChI |
InChI=1S/C18H22N2O5S2/c1-14-4-8-17(9-5-14)26(22,23)19-12-13-20(16(3)21)27(24,25)18-10-6-15(2)7-11-18/h4-11,19H,12-13H2,1-3H3 |
InChI Key |
ZHDDKQZXIZRQEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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